N'-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-N-(2-METHOXYETHYL)ETHANEDIAMIDE
Overview
Description
N’-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-N-(2-METHOXYETHYL)ETHANEDIAMIDE is a synthetic organic compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-N-(2-METHOXYETHYL)ETHANEDIAMIDE typically involves the following steps:
Formation of the Benzodioxole Core: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the Ethanediamide Moiety: This step involves the reaction of the benzodioxole core with an appropriate ethanediamide precursor under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N’-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-N-(2-METHOXYETHYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-N-(2-METHOXYETHYL)ETHANEDIAMIDE involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N’-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE
- N’-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-N-(2-CHLOROETHYL)ETHANEDIAMIDE
Uniqueness
N’-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-N-(2-METHOXYETHYL)ETHANEDIAMIDE is unique due to its specific substituents, which may confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyethyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-18-5-4-14-12(16)13(17)15-7-9-2-3-10-11(6-9)20-8-19-10/h2-3,6H,4-5,7-8H2,1H3,(H,14,16)(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUMRYWUALFJDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1=CC2=C(C=C1)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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